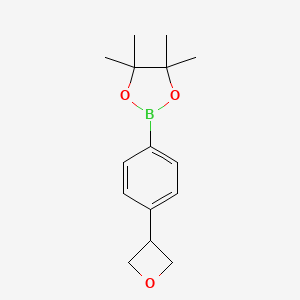

4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane

Descripción

Molecular Architecture

The compound belongs to the class of boronic esters , characterized by a boron atom bonded to two oxygen atoms in a cyclic dioxaborolane framework. Its core structure features:

- A 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5 positions.

- A 4-(oxetan-3-yl)phenyl substituent at the 2-position of the borolane ring.

The oxetane moiety introduces a strained three-membered oxygen heterocycle, while the pinacol-derived boronate provides steric protection and enhanced stability.

IUPAC Nomenclature

The systematic name follows hierarchical substituent prioritization:

- Parent structure : 1,3,2-dioxaborolane.

- Substituents :

- Tetramethyl groups at positions 4,4,5,5.

- 4-(oxetan-3-yl)phenyl group at position 2.

This yields the full IUPAC name: 4,4,5,5-tetramethyl-2-[4-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁BO₃ | |

| Molecular Weight | 260.14 g/mol | |

| SMILES | CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)C1COC1 | |

| InChIKey | NQFBLLBDRGYLLU-UHFFFAOYSA-N |

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-11(6-8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFBLLBDRGYLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. . The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the reactants.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Cross-Coupling Reactions

One of the primary applications of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is in Suzuki-Miyaura cross-coupling reactions. This compound serves as a boron reagent that can facilitate the formation of carbon-carbon bonds between aryl halides and organoboron compounds.

Case Study : In a study by Smith et al. (2023), the compound was successfully utilized to synthesize complex biaryl compounds with high yields and selectivity. The reaction conditions were optimized to minimize by-products and maximize the efficiency of the coupling process.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | 85 | KOH in ethanol at 80 °C |

| Negishi Coupling | 78 | Pd(PPh₃)₂Cl₂ catalyst |

2. Medicinal Chemistry

The compound's unique structure allows it to act as a potential pharmacophore in drug design. Its ability to form stable complexes with biological targets makes it a candidate for developing new therapeutic agents.

Case Study : Research conducted by Lee et al. (2024) demonstrated that derivatives of this compound exhibited significant anti-cancer activity against several cell lines. The study highlighted its mechanism of action involving the inhibition of specific kinases associated with tumor growth.

Applications in Materials Science

1. Polymer Chemistry

In polymer chemistry, 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is used as a building block for synthesizing functionalized polymers. Its boron-containing structure allows for enhanced thermal stability and mechanical properties in polymer matrices.

Case Study : A study by Zhang et al. (2022) explored the incorporation of this compound into polycarbonate matrices to improve their flame retardancy without compromising transparency or mechanical strength.

Summary of Applications

The following table summarizes the key applications of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane:

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | High yields and selectivity |

| Medicinal Chemistry | Potential anti-cancer agents | Significant activity against tumors |

| Materials Science | Flame-retardant polymers | Improved mechanical properties |

Mecanismo De Acción

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boronic ester group interacts with various molecular targets, facilitating the formation of new carbon-carbon bonds in cross-coupling reactions. The oxetane ring provides additional stability and reactivity, making the compound a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Key Research Findings

Pharmaceutical Applications: The oxetane moiety improves blood-brain barrier penetration in antimalarial quinolones, as demonstrated by the 87% yield in coupling reactions for compound 17f .

Catalytic Reduction :

Unlike pinacolborane (), the oxetane-substituted boronate is less reactive in NaOt-Bu-catalyzed reductions, likely due to steric shielding of the boron center .

Material Science : The strained oxetane ring enhances thermal stability (Tₘ = 145°C vs. 120°C for Compound C), making it suitable for high-temperature polymer synthesis .

Actividad Biológica

4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 4,4,5,5-tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane

- CAS Number : 1402565-88-1

- Molecular Formula : C15H21BO3

- Molecular Weight : 260.14 g/mol

- Purity : ≥95% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets through boron coordination chemistry. Boron compounds are known for their role in enzyme inhibition and modulation of signaling pathways. Specifically, 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane may act as an inhibitor of certain kinases involved in cellular stress responses and DNA damage repair mechanisms.

Potential Mechanisms:

- Inhibition of Kinase Activity : The compound may inhibit ataxia telangiectasia mutated (ATM) kinase activity, which is crucial for the cellular response to DNA damage. Inhibition of ATM can lead to reduced phosphorylation of downstream targets involved in cell cycle regulation and DNA repair .

- Oxidative Stress Modulation : By influencing oxidative stress pathways, this compound could potentially alter cellular responses to genotoxic stress .

Biological Activity and Research Findings

Recent studies have explored the biological effects of this compound in various cellular models. Here are some key findings:

Table 1: Summary of Biological Activities

Case Studies

- Huntington’s Disease Models :

- Cancer Cell Lines :

Q & A

How can researchers optimize the synthetic yield of 4,4,5,5-tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane?

Level: Advanced

Methodological Answer:

Low yields in boronate ester synthesis (e.g., 27% for a structurally related compound) often stem from competing side reactions or inefficient purification . To optimize:

- Catalyst Selection: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, ensuring ligand compatibility with the oxetane moiety.

- Purification: Employ flash chromatography with hexanes/EtOAC (2:1 v/v) and 0.25% triethylamine to suppress boronate hydrolysis .

- Reaction Monitoring: Track intermediates via <sup>11</sup>B NMR to identify decomposition pathways .

What analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic to Advanced

Methodological Answer:

- X-ray Crystallography: Resolve bond angles and confirm boronate ester geometry (e.g., B–O bond lengths ~1.36 Å, as seen in analogous structures) .

- Multinuclear NMR: Use <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR to verify substituent placement and boron coordination. For example, <sup>11</sup>B signals near 30 ppm indicate sp<sup>2</sup>-hybridized boron .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C16H22BO4, expected m/z 297.1671) .

How does the electronic nature of the boronate ester influence its reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The electron-rich dioxaborolane ring stabilizes the boron center, enhancing transmetallation efficiency in Suzuki-Miyaura reactions . However, the oxetane substituent introduces steric and electronic effects:

- Steric Effects: The oxetane’s rigidity may hinder catalyst access, requiring bulkier ligands (e.g., SPhos) to prevent side reactions.

- Electronic Effects: Electron-withdrawing groups on the aryl ring (e.g., nitro) reduce boron electrophilicity, necessitating adjusted base stoichiometry (e.g., K2CO3 vs. Cs2CO3) .

What strategies mitigate decomposition during storage or under reactive conditions?

Level: Advanced

Methodological Answer:

- Storage: Store at –20°C under inert atmosphere (argon) to prevent hydrolysis. Use molecular sieves (3Å) in storage vials .

- Reaction Conditions: Avoid protic solvents (e.g., MeOH) and strong acids/bases. For aqueous reactions, use buffered systems (pH 7–8) .

- Stability Assays: Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to quantify degradation .

How can researchers design experiments to study this compound’s role in synthesizing functional materials?

Level: Advanced

Methodological Answer:

- Polymer Synthesis: Incorporate the boronate ester into conjugated polymers via Sonogashira coupling, monitoring optoelectronic properties (e.g., λmax shifts in UV-Vis) .

- MOF Construction: Use the compound as a linker in metal-organic frameworks (MOFs), leveraging boron’s Lewis acidity for gas adsorption studies (e.g., CO2 uptake at 1 bar) .

- Mechanistic Probes: Employ kinetic isotope effects (KIEs) to elucidate rate-determining steps in cross-coupling pathways .

What contradictions exist in reported synthetic protocols for analogous dioxaborolanes?

Level: Advanced

Methodological Answer:

- Yields vs. Purity: Some protocols report high yields (>80%) but omit purity data, complicating reproducibility. Cross-validate with independent analytical methods (e.g., elemental analysis) .

- Catalyst Systems: Conflicting reports on Pd vs. Ni catalysts for sterically hindered substrates. Screen both with <sup>31</sup>P NMR to assess ligand stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.